molecular formula C13H11ClN2O2 B508415 4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-38-6

4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Cat. No. B508415
CAS RN: 878714-38-6
M. Wt: 262.69g/mol
InChI Key: VXZYALXKNRPJNL-UHFFFAOYSA-N
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Description

“4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 . It is used for research purposes .


Molecular Structure Analysis

The structure of a similar compound, pyridin-4-ylmethyl 4-nitrobenzoate, was determined by the single-crystal X-ray diffraction method . The compound crystallized in a monoclinic system, P21/n, and the unit cell parameters are, a = 9.981(2), b = 12.347(3), c = 10.161(3)Å, β = 101.450(9), Z = 4, V = 1227.3(5)Å3 .


Physical And Chemical Properties Analysis

“4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” has a molecular weight of 262.7 . Other physical and chemical properties such as melting point, boiling point, and density are not available from the current information.

Scientific Research Applications

Hydrogen Bonding and Supramolecular Assembly

Research indicates that compounds similar to 4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid can form complex hydrogen-bonded structures, exhibiting potential for the development of novel supramolecular assemblies. Lemmerer and Bourne (2012) described how benzoic acid derivatives assemble into chains and ribbons via hydrogen bonding, demonstrating the structural versatility of these compounds in forming extended networks (Lemmerer & Bourne, 2012).

Luminescence and Photophysical Properties

Srivastava et al. (2017) explored pyridyl substituted benzamides that exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These findings highlight the potential of pyridin-4-ylmethyl derivatives in developing materials with advanced optical properties (Srivastava et al., 2017).

Coordination Chemistry and Metal Complexes

Woodburn et al. (2010) investigated the complexation of similar compounds with metals, revealing their potential in creating diverse coordination compounds with various metals, which could be significant for catalysis and material sciences (Woodburn et al., 2010).

Photovoltaic Applications

Zhang and Wang (2018) conducted a combined experimental and computational study on a structurally related molecule, focusing on its application in solar cells. Their work illustrates how the anchoring groups in the molecule can enhance its adsorption properties, potentially improving the efficiency of perovskite solar cells (Zhang & Wang, 2018).

Gas Separation and Adsorption

Ma et al. (2020) synthesized an amino-decorated porous metal-organic framework utilizing a derivative of 3-amino-4-(pyridin-4-yl)benzoic acid. This framework exhibited high selectivity for CO2/N2 and C2 hydrocarbons over CH4, as well as significant iodine adsorption capacity, indicating its usefulness in gas separation and environmental remediation (Ma et al., 2020).

Safety and Hazards

The safety and hazards associated with “4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” are not clear from the available information. It is intended for research use only .

properties

IUPAC Name

4-chloro-3-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-2-1-10(13(17)18)7-12(11)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZYALXKNRPJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NCC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235110
Record name 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

CAS RN

878714-38-6
Record name 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878714-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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